[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
The compound [(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative characterized by a Z-configuration at the C5 position of the thiazolidinone core. Key structural features include:
- A 1-phenyl-1H-pyrazole moiety substituted at the 3-position with a 4-(butylsulfanyl)phenyl group.
- A methylidene bridge linking the pyrazole and thiazolidinone rings.
- A 4-oxo-2-thioxo-thiazolidinone scaffold with an acetic acid substituent at the N3 position.
Properties
Molecular Formula |
C25H23N3O3S3 |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H23N3O3S3/c1-2-3-13-33-20-11-9-17(10-12-20)23-18(15-28(26-23)19-7-5-4-6-8-19)14-21-24(31)27(16-22(29)30)25(32)34-21/h4-12,14-15H,2-3,13,16H2,1H3,(H,29,30)/b21-14- |
InChI Key |
PQJSYPRTZWHSKJ-STZFKDTASA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the butylsulfanyl group: This step might involve nucleophilic substitution reactions.
Formation of the thiazolidine ring: This can be synthesized through the reaction of a thiourea derivative with a halogenated acetic acid.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to potentially inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting growth factor signaling pathways .
Anti-inflammatory Properties
Compounds with thiazolidinone and pyrazole moieties have been documented to possess anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where they may modulate inflammatory mediators such as cytokines and chemokines . The compound's ability to inhibit cyclooxygenase enzymes could make it a candidate for treating conditions like arthritis or other inflammatory disorders.
Antioxidant Activity
The antioxidant properties of thiazolidinones are well-documented, suggesting that this compound could help mitigate oxidative stress in biological systems. By scavenging free radicals, it may protect cells from oxidative damage, which is implicated in various diseases including neurodegenerative disorders .
Antimicrobial Effects
Research into similar compounds has revealed antimicrobial properties against various pathogens. The unique structure of this compound may enhance its ability to disrupt bacterial cell walls or inhibit vital metabolic pathways within microorganisms .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the synthesis of thiazolidinone derivatives and their anticancer activity against human cancer cell lines. The results indicated that certain derivatives showed IC50 values below 10 µM, demonstrating significant potency against breast and lung cancer cells .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers evaluated the anti-inflammatory effects of thiazolidinone compounds in murine models of inflammation. The results indicated a marked reduction in edema and inflammatory markers, supporting the hypothesis that these compounds can modulate immune responses effectively .
Mechanism of Action
The mechanism of action of [(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes.
Comparison with Similar Compounds
Table 1: Substituent Comparisons
Key Observations :
- Electron-Donating vs.
- Lipophilicity : Butylsulfanyl (logP ~4.5 estimated) is more lipophilic than butoxy (logP ~3.8), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Variations in the Thiazolidinone Core
Key Observations :
- Acetic Acid vs. Butanoic Acid: The acetic acid group (target) offers a shorter linker than butanoic acid (), possibly optimizing steric fit in enzyme active sites .
- Hybrid Systems : Compounds like incorporate larger heterocycles (e.g., pyridopyrimidine), which may broaden target selectivity but increase molecular weight .
Research Findings and Inferred Properties
While explicit biological data for the target compound is absent in the evidence, inferences can be drawn:
- Antioxidant Activity: The thioxo group in the thiazolidinone core may confer radical-scavenging properties, as seen in related compounds .
Biological Activity
The compound [(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazolidine core, a pyrazole moiety, and an acetic acid functional group. The presence of these structural elements is crucial for its biological activity.
Biological Activity Overview
The biological activities of thiazolidine derivatives, including the compound , have been extensively studied. Key areas of interest include:
- Antimicrobial Activity : Thiazolidine derivatives have shown promising antibacterial and antifungal properties. For example, compounds similar to the one discussed have demonstrated significant activity against various bacterial strains and fungi, including Candida species .
- Cytotoxicity : Research indicates that certain derivatives exhibit low cytotoxicity against cancer cell lines such as HepG2. The cytotoxic effects are often evaluated using IC50 values to determine the concentration required to inhibit cell growth by 50% .
- Aldose Reductase Inhibition : The compound has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Its inhibitory action is comparable to that of epalrestat, a clinically used aldose reductase inhibitor .
Antimicrobial Activity
A study on thiazolidine derivatives highlighted their effectiveness against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods. Notably, some compounds showed MIC values as low as 3.91 mg/L against target bacteria .
Cytotoxicity Studies
The cytotoxic potential was assessed using various cancer cell lines. The compound exhibited submicromolar IC50 values, indicating significant potency. For instance, derivative 3 was noted for its high affinity towards ALR2 with an IC50 value significantly lower than epalrestat .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the thiazolidine ring and the pyrazole moiety can significantly influence biological activity. For example:
- The introduction of electron-withdrawing groups enhances antibacterial efficacy.
- Variations in the length and nature of alkyl chains impact cytotoxicity and enzyme inhibition profiles .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antifungal Activity : A series of thiazolidine derivatives were tested against Candida species, with some showing effective inhibition of fungal growth .
- Enzyme Inhibition : Detailed molecular docking studies have elucidated the binding interactions between the compound and aldose reductase, identifying key amino acids involved in high-affinity binding .
- Toxicological Assessment : Toxicity studies conducted on animal models indicated that these compounds do not exhibit significant mutagenic or carcinogenic properties, making them potential candidates for further development .
Q & A
Q. What synthetic methodologies are reported for thiazolidinone derivatives analogous to this compound?
- Methodological Answer : Thiazolidinone cores are typically synthesized via condensation of aldehyde precursors with thiosemicarbazides or mercaptoacetic acid. For example:
- Step 1 : React 3-formyl-indole derivatives with 2-thioxo-thiazolidin-4-one in acetic acid/sodium acetate under reflux (2.5–3 hours) to form the thiazolidinone scaffold .
- Step 2 : Introduce substituents (e.g., butylsulfanylphenyl) via Knoevenagel condensation between aldehyde intermediates and active methylene groups. For Z-configuration, use sodium acetate in DMF/acetic acid (reflux, 2 hours) .
- Key Reagents : Chloroacetic acid, mercaptoacetic acid, and sodium acetate are critical for cyclization and stabilization of the thioxo group .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups. Aromatic C-H stretches (~3000 cm⁻¹) validate phenyl/pyrazole moieties .
- NMR : H NMR identifies Z-configuration via coupling constants (J = 10–12 Hz for conjugated olefins). C NMR distinguishes thiazolidinone carbons (C=O at ~170 ppm, C=S at ~120 ppm) .
- XRD : SHELX software refines crystal packing and validates stereochemistry, especially for bulky groups like butylsulfanylphenyl .
Q. How does the reactivity of the thioxo group influence synthetic modifications?
- Methodological Answer : The thioxo group (C=S) enhances nucleophilic substitution compared to oxo (C=O) analogs. For example:
- Alkylation : React with alkyl halides in DMF/K₂CO₃ to form thioethers.
- Oxidation : Use H₂O₂/CH₃COOH to convert C=S to sulfonic acid groups, altering solubility .
- Chelation : Coordinate with transition metals (e.g., Cu²⁺) for catalytic studies, monitored via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling (e.g., Multiwfn) predict electronic properties relevant to biological activity?
- Methodological Answer :
- Electrostatic Potential (ESP) Maps : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions. High electron density at the thioxo group suggests metal-binding potential .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability. Delocalization across the pyrazole-thiazolidinone system enhances charge transfer in redox studies .
- Docking Studies : Combine ESP data with AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2) .
Q. What strategies resolve contradictions between XRD and NMR data for Z/E isomerism?
- Methodological Answer :
- XRD Refinement : SHELXL refines disorder models for bulky substituents (e.g., butylsulfanylphenyl). Anisotropic displacement parameters distinguish rotational isomers .
- Dynamic NMR : Variable-temperature H NMR (25–60°C) detects coalescence of diastereotopic protons, confirming slow interconversion of Z/E forms in solution .
Q. How do solvent polarity and proticity affect synthesis yields?
- Methodological Answer :
- Polar Aprotic Solvents (DMF) : Increase reaction rates for Knoevenagel condensations (yield ~70%) but may promote side reactions with thioxo groups.
- Protic Solvents (Acetic Acid) : Stabilize intermediates via hydrogen bonding, improving cyclization efficiency (yield ~85%) .
- Mixed Solvent Systems : DMF/acetic acid (3:1) balances reactivity and stability, achieving >90% purity after recrystallization .
Q. What structure-activity relationships (SAR) are observed for analogs with varying aryl substituents?
- Methodological Answer :
- Electron-Withdrawing Groups (NO₂, CF₃) : Enhance anti-inflammatory activity (IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs) but reduce solubility .
- Butylsulfanyl vs. Methoxy : Sulfur’s lipophilicity improves membrane permeability (logP = 3.2 vs. 2.1 for methoxy), critical for CNS-targeted agents .
- Pyrazole Substitution : 1-Phenyl groups increase steric hindrance, reducing off-target binding (selectivity index >10) .
Data Contradiction Analysis
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
